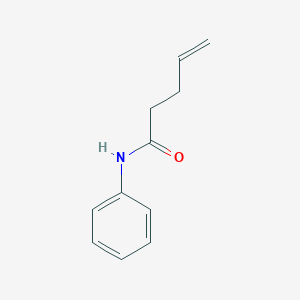
N-phenylpent-4-enamide
Overview
Description
N-phenylpent-4-enamide is an organic compound belonging to the class of amides, which are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom (N). The structure of this compound includes a phenyl group (a benzene ring) attached to the nitrogen atom and a five-carbon chain with a double bond between the fourth and fifth carbons, capped by an amide group (C=O-NH) .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-phenylpent-4-enamide can be synthesized through various methods. One common approach involves the reaction of aniline or N-methylaniline with the corresponding acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like ethyl acetate under a nitrogen atmosphere. The mixture is cooled to 0°C, and the acid chloride is added dropwise. The reaction is then stirred at room temperature until completion, followed by purification through flash column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in publicly available sources. the synthesis approach mentioned above can be scaled up for industrial applications, ensuring proper reaction conditions and purification techniques are maintained to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-phenylpent-4-enamide undergoes various chemical reactions, including:
Hydrolysis: The amide bond can be broken down by water to form a carboxylic acid and an amine.
Addition Reactions: The double bond in the five-carbon chain can undergo addition reactions with other molecules, depending on the reaction conditions .
Common Reagents and Conditions
Hydrolysis: Typically involves acidic or basic conditions to facilitate the breakdown of the amide bond.
Addition Reactions: Can involve reagents such as hydrogen halides or other electrophiles that react with the double bond.
Major Products Formed
Hydrolysis: Produces a carboxylic acid and an amine.
Addition Reactions: Forms various addition products depending on the reagents used.
Scientific Research Applications
N-phenylpent-4-enamide has several scientific research applications, including:
Chemistry: Used as a precursor molecule for the synthesis of more complex molecules, such as functionalized pyrrolidinones, which have potential pharmaceutical applications .
Biology and Medicine: The compound’s structure allows for potential interactions with biological molecules, making it a candidate for drug development and other biomedical research.
Industry: Can be used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The specific mechanism of action for N-phenylpent-4-enamide is not well-documented. based on its structure, the compound can participate in various chemical reactions, such as hydrolysis and addition reactions, which can influence its interactions with other molecules. The presence of the amide group suggests potential hydrogen bonding capabilities, which could affect its solubility and interactions in biological systems .
Comparison with Similar Compounds
Similar Compounds
N-phenylmethacrylamide: Similar structure but with a different carbon chain length and double bond position.
N-methyl-N-phenylmethacrylamide: Contains a methyl group attached to the nitrogen atom, altering its chemical properties.
Uniqueness
The combination of the phenyl group and the amide group provides a balance of stability and reactivity, making it a versatile compound for various chemical and biological applications .
Properties
IUPAC Name |
N-phenylpent-4-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-3-9-11(13)12-10-7-5-4-6-8-10/h2,4-8H,1,3,9H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEGFZIFQSDJQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

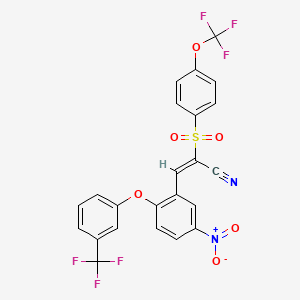
![1-(7-(4-(Difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2746420.png)
![1'-(Thiophene-2-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2746422.png)
![2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2746424.png)
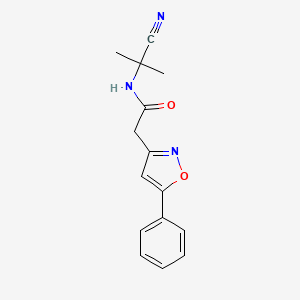
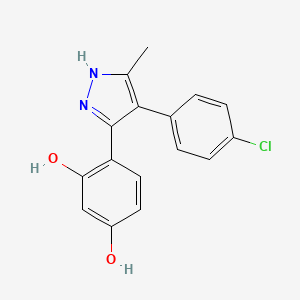
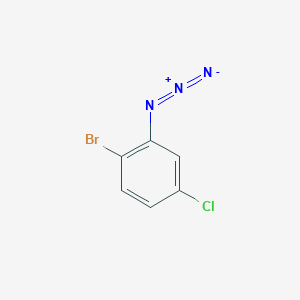
![N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2746429.png)
![4-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)morpholine](/img/structure/B2746430.png)
![6-{[(2,5-Dimethylphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B2746433.png)
![8-Azaspiro[4.5]decane-9-carboxylic acid;hydrochloride](/img/structure/B2746435.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2746437.png)
![6-(4-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2746438.png)
![N-(3-methoxypropyl)-4-((1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2746439.png)
